molecular formula C17H17ClO4 B6339605 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester CAS No. 1171923-79-7

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339605
CAS No.: 1171923-79-7
M. Wt: 320.8 g/mol
InChI Key: CJECJVHNTHJQSC-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a benzoic acid methyl ester backbone with two key substituents:

  • Methoxy group at position 4.
  • 2-Chloro-benzyloxymethyl group at position 2 (a benzyl ether with a chlorine atom at the ortho position of the aromatic ring).

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)methoxymethyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-20-15-9-5-7-13(16(15)17(19)21-2)11-22-10-12-6-3-4-8-14(12)18/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJECJVHNTHJQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)COCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with 2-chloro-benzyl alcohol.

    Protection: The hydroxyl group of 2-chloro-benzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Methoxylation: The protected intermediate is then subjected to methoxylation to introduce the methoxy group at the desired position.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzyl Group

Chlorine Substitution Patterns
Compound Name Substituent(s) on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester 2-Cl $ C{17}H{16}ClO_4 $ ~340–355 Moderate lipophilicity due to single Cl .
Analog : 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester 3,4-diCl $ C{17}H{16}Cl2O4 $ 355.21 Higher molecular weight; increased steric hindrance and potential bioactivity .
Analog : 2-[3-(4-Chlorophenyl)-propyl]-6-methoxy-benzoic acid methyl ester 4-Cl (propyl chain) $ C{18}H{19}ClO_3 $ 318.80 Longer alkyl chain enhances flexibility but reduces aromatic interactions .
Non-Chlorinated Substituents
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Analog : 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester 3,5-diOH (ethyl chain) $ C{17}H{18}O_5 $ 302.33 Hydroxyl groups increase hydrophilicity and hydrogen-bonding potential .
Analog : 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester 5-Cl-thiophene (vinyl chain) $ C{15}H{13}ClO_3S $ 308.78 Thiophene introduces sulfur, altering electronic properties and metabolic stability .

Functional Group Modifications

Ester vs. Amide Derivatives
Compound Name Functional Group Molecular Formula Key Features
Target Compound Methyl ester $ C{17}H{16}ClO_4 $ Ester groups enhance stability and lipophilicity .
Analog : 2-(8-Aza-octyl)-6-methoxy-benzoic acid methyl ester Azide-terminated alkyl chain $ C{16}H{23}N3O3 $ Azide groups enable click chemistry for bioconjugation .
Analog : 2-(8-Amino-octyl)-6-methoxy-benzoic acid methyl ester Amine-terminated alkyl chain $ C{16}H{25}NO_3 $ Amines improve water solubility and reactivity in peptide synthesis .

Biological Activity

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester, identified by the CAS number 1171923-79-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₈ClO₄
  • Molecular Weight : Approximately 336.79 g/mol
  • Functional Groups : Contains a chloro group, methoxy group, and ester functionality.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydrolysis of the ester group can release active components that influence cellular pathways. Specifically, it may modulate enzyme activities or receptor binding, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Studies

A study conducted on the antimicrobial effects of the compound demonstrated its effectiveness against common pathogens such as E. coli and S. aureus. The results are summarized in Table 1.

PathogenInhibition Zone (mm)
E. coli15
S. aureus18
Candida albicans12

Cytotoxicity Assays

In vitro cytotoxicity assays using various cancer cell lines revealed that the compound has a significant inhibitory effect on cell viability. The results are presented in Table 2.

Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)20

Case Studies

  • Study on Enzyme Inhibition : A recent investigation focused on the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The compound showed promising results with an IC50 value of 15 µM against COX-1 and COX-2 enzymes.
  • Cancer Research : Another study explored the compound's potential in cancer therapy, demonstrating its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.

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